Methyl 3-O-feruloylquinate

Description

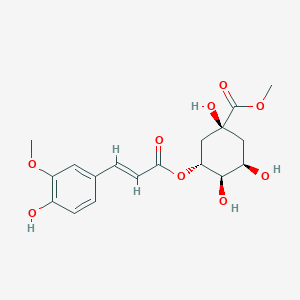

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYDMLXRLHYXSV-JVCGYDKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. It is the methyl ester of 3-O-feruloylquinic acid, an ester formed between ferulic acid and quinic acid. First identified in the roots of Macleaya microcarpa, this compound has garnered interest for its potential biological activities, including antibacterial, antiviral, and immunomodulatory properties.[1] Its structural similarity to other well-researched chlorogenic acids and the presence of the ferulic acid moiety suggest a range of therapeutic possibilities. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, biological activities with available quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its hypothesized mechanisms of action involving key cellular signaling pathways.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₈H₂₂O₉ |

| Molecular Weight | 382.37 g/mol |

| CAS Number | 154418-15-2 |

| Appearance | Expected to be a solid |

| Solubility | Soluble in DMSO, Pyridine (B92270), Methanol, Ethanol |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence of the methyl ester group will introduce a characteristic singlet proton signal around 3.7 ppm and a carbon signal around 52 ppm.[2] The position of the feruloyl group on the quinic acid ring can be definitively established using 2D NMR techniques like HMBC.

| Functional Group | ¹H NMR Chemical Shift (ppm, expected) | ¹³C NMR Chemical Shift (ppm, expected) |

| Feruloyl Moiety | ||

| H-2' | 6.35 (d) | 115.0 |

| H-5' | 7.10 (d) | 116.0 |

| H-6' | 6.95 (dd) | 123.5 |

| H-7' (α-olefinic) | 6.40 (d) | 116.5 |

| H-8' (β-olefinic) | 7.60 (d) | 145.0 |

| C-1' | 126.0 | |

| C-2' | 110.0 | |

| C-3' | 148.5 | |

| C-4' | 150.0 | |

| C-9' (C=O) | 167.0 | |

| -OCH₃ | 3.90 (s) | 56.0 |

| Quinic Acid Moiety | ||

| H-2ax, H-2eq | 2.0-2.3 (m) | 37.0 |

| H-3 | ~5.3 (m) | ~71.0 |

| H-4 | ~4.2 (m) | ~72.0 |

| H-5 | ~3.8 (m) | ~70.0 |

| H-6ax, H-6eq | 1.9-2.2 (m) | 38.0 |

| C-1 | ~75.0 | |

| C-2 | ~37.0 | |

| C-3 | ~71.0 | |

| C-4 | ~72.0 | |

| C-5 | ~70.0 | |

| C-6 | ~38.0 | |

| C-7 (C=O) | ~175.0 | |

| Methyl Ester | ||

| -OCH₃ | ~3.7 (s) | ~52.0 |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound. [2]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the parent compound, 3-O-feruloylquinic acid, the precursor ion [M-H]⁻ is observed at m/z 367. Key fragment ions at m/z 193 (quinic acid - H₂O) and 179 (ferulic acid - H) are characteristic.[3][4][5] For this compound, the [M-H]⁻ ion would be expected at m/z 381, with characteristic fragment ions.

Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of this compound are limited. However, data from its parent compound, 3-O-feruloylquinic acid, and other related chlorogenic acids provide a strong indication of its potential efficacy.

Anti-inflammatory Activity

This compound is expected to possess anti-inflammatory properties. The parent compound, 3-O-feruloylquinic acid, has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[6]

| Compound | Assay | Cell Line | IC₅₀ |

| 3-O-feruloylquinic acid | DPPH radical scavenging | - | 0.06 mg/mL |

| 3-O-feruloylquinic acid | ABTS radical scavenging | - | 0.017 mg/mL |

| 3-O-feruloylquinic acid | Hydroxy radical scavenging | - | 0.49 mg/mL |

| Celecoxib (Reference) | COX-2 Inhibition | - | 4.6 µg/mL |

Table 3: Anti-inflammatory and Antioxidant Activity of 3-O-feruloylquinic acid and a Reference Compound. [6][7]

Antibacterial Activity

The antibacterial potential of this compound is suggested by studies on related phenolic acids. Chlorogenic acid, a closely related compound, has demonstrated a broad spectrum of antimicrobial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Chlorogenic Acid | Enterococcus faecalis | 64 |

| Chlorogenic Acid | Staphylococcus aureus | 500-1000 |

| Chlorogenic Acid | Escherichia coli | >1000 |

| Chlorogenic Acid | Pseudomonas aeruginosa | >1000 |

| Salicylic Acid (Reference) | Escherichia coli | 250-500 |

| Salicylic Acid (Reference) | Pseudomonas aeruginosa | 250-500 |

Table 4: Minimum Inhibitory Concentrations (MIC) of Chlorogenic Acid and a Reference Compound against various bacterial strains. [8]

Antiviral Activity

A study on a related isomer, Methyl 4-O-feruloylquinate, reported anti-H5N1 activity, suggesting that this compound may also possess antiviral properties.[9]

| Compound | Virus | Cell Line | Activity |

| Methyl 4-O-feruloylquinate | H5N1 Influenza A | MDCK | 3% protective rate at 5 µM |

Table 5: Antiviral Activity of a Structurally Related Compound. [9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from the synthesis of other feruloylquinic acid derivatives.[10][11][12]

Step 1: Methylation of Quinic Acid

-

D-(-)-Quinic acid is suspended in methanol.

-

A catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid) is added.

-

The mixture is refluxed and monitored by TLC until completion.

-

The reaction is neutralized, and the solvent is removed under reduced pressure to yield methyl quinate.

Step 2: Protection of Hydroxyl Groups

-

The vicinal hydroxyl groups at C-4 and C-5 of methyl quinate are selectively protected. A common method is the formation of an acetal, for instance, with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

-

The protected methyl quinate is purified by column chromatography.

Step 3: Esterification with Ferulic Acid

-

Ferulic acid is activated, for example, by conversion to feruloyl chloride using thionyl chloride.

-

The protected methyl quinate is dissolved in a mixture of pyridine and dichloromethane (B109758) with a catalytic amount of DMAP.

-

Feruloyl chloride is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The product is purified by column chromatography.

Step 4: Deprotection

-

The protecting groups are removed under acidic conditions (e.g., 1 M aqueous HCl in THF).

-

The final product, this compound, is purified by column chromatography and/or recrystallization.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

Nitric Oxide Measurement:

-

After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antibacterial Activity Assay (MIC Determination)

Broth Microdilution Method:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

A standardized bacterial suspension is added to each well.

-

The plate is incubated at the optimal temperature for the specific bacterial strain.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesized Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key inflammatory and stress-response signaling pathways, primarily based on the known mechanisms of ferulic acid and other chlorogenic acids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is hypothesized that this compound inhibits this pathway by preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular responses to stress and inflammation. It is plausible that this compound can modulate this pathway by inhibiting the phosphorylation of key kinases, thereby reducing the activation of downstream transcription factors that promote the expression of inflammatory mediators.

Conclusion

This compound is a promising natural product with potential therapeutic applications in the fields of infectious diseases and inflammation. While direct and comprehensive experimental data for this specific compound remains to be fully elucidated, the available information on its parent and related compounds provides a strong foundation for future research. The experimental protocols and hypothesized mechanisms of action outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals interested in exploring the full potential of this compound. Further investigation is warranted to confirm its biological activities, establish a detailed safety profile, and fully characterize its interactions with key cellular signaling pathways.

References

- 1. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-O-Feruloylquinic acid | C17H20O9 | CID 9799386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Natural Occurrence of Methyl 3-O-feruloylquinate: A Technical Guide for Researchers

Foreword: Methyl 3-O-feruloylquinate, a methyl ester of 3-O-feruloylquinic acid, is a phenolic compound that has garnered interest within the scientific community for its potential biological activities. As a derivative of ferulic acid and quinic acid, it belongs to the broad class of chlorogenic acids, which are well-documented for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and insights into its potential biological mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Principal Natural Sources

This compound has been identified in a select number of plant species, often alongside its parent compound, 3-O-feruloylquinic acid, and other related phenolic derivatives. The primary documented botanical sources are detailed below.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference(s) |

| Phellodendron amurense | Rutaceae | Bark | [1] |

| Macleaya microcarpa | Papaveraceae | Roots | [2] |

| Stemona japonica | Stemonaceae | Roots | [3] |

While direct quantitative data on the concentration of this compound in these sources is not extensively reported in the available literature, its presence has been confirmed through rigorous analytical techniques. A related compound, Methyl 4-O-feruloylquinate, has been identified in coffee beans (Coffea arabica and Coffea robusta), suggesting that various isomers of methyl feruloylquinates may be present in other plant materials.

Methodologies for Extraction, Isolation, and Quantification

The extraction and analysis of this compound require careful consideration of the compound's chemical properties to ensure optimal yield and prevent degradation or artifact formation. The following protocols are based on established methods for the analysis of chlorogenic acids and their derivatives.

General Extraction Protocol

A generalized workflow for the extraction of this compound from plant material is presented below. It is important to note that the use of methanolic or ethanolic solvents during extraction can potentially lead to the formation of methyl and ethyl ester artifacts, respectively. Therefore, careful control of extraction conditions is crucial.

Detailed Experimental Protocols

2.2.1. Extraction from Macleaya microcarpa Roots

This protocol is adapted from methodologies used for the isolation of various compounds from Macleaya microcarpa.[4]

-

Sample Preparation: Air-dry and crush the roots of Macleaya microcarpa into a coarse powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 times for 7 days each).

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and successively partition with petroleum ether, methylene chloride, and n-butanol to separate compounds based on polarity. This compound is expected to be in the more polar fractions.

-

Chromatographic Purification: Subject the relevant fractions to column chromatography using silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Further purification can be achieved using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CH₂Cl₂–MeOH, 1:1).

-

Final Isolation: Isolate the pure compound using preparative High-Performance Liquid Chromatography (HPLC).

2.2.2. Extraction from Stemona japonica Roots

This protocol is based on the successful isolation of chlorogenic acid derivatives from Stemona japonica.[3]

-

Extraction: Extract the powdered roots of Stemona japonica with a suitable solvent such as ethanol.

-

Purification: Utilize preparative HPLC for the simultaneous separation and purification of chlorogenic acids and their derivatives. A C18 column is typically used with a gradient of acetonitrile (B52724) and water (containing a small percentage of formic acid to improve peak shape).

-

Identification: Elucidate the structure of the isolated compounds using spectroscopic methods such as UV, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using analytical HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution with a binary solvent system is commonly employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.

-

Detection: Detection can be performed using a DAD at the maximum absorption wavelength of feruloyl derivatives (around 320 nm). For higher sensitivity and specificity, LC-MS is recommended.

-

Quantification: A calibration curve is constructed using a purified standard of this compound to determine the concentration in the plant extracts.

Hypothesized Biological Activities and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the well-documented biological activities of its parent compound, ferulic acid, and other related chlorogenic acids, it is hypothesized that this compound may exert similar anti-inflammatory and antioxidant effects.[5][6]

Potential Anti-Inflammatory Mechanisms

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

3.1.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the degradation of IκB.[5]

3.1.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are also crucial in regulating inflammation. It is plausible that this compound could modulate these pathways, thereby reducing the production of inflammatory mediators.

Potential Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

3.2.1. Keap1-Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of activators like certain phenolic compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes. It is hypothesized that this compound may act as an activator of this pathway.

Conclusion

This compound is a naturally occurring phenolic compound found in the bark of Phellodendron amurense, and the roots of Macleaya microcarpa and Stemona japonica. While quantitative data on its concentration in these sources remains to be fully elucidated, established protocols for the extraction and analysis of related chlorogenic acids provide a solid foundation for further research. The biological activities of its constituent moieties suggest that this compound holds promise as an antioxidant and anti-inflammatory agent, likely acting through the modulation of key signaling pathways such as NF-κB and Nrf2. Further investigation is warranted to fully characterize its natural abundance, optimize its isolation, and confirm its therapeutic potential.

References

- 1. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of chlorogenic acids and their derivatives from Stemona japonica by preparative HPLC and evaluation of their anti-AIV (H5N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Discovery of Methyl 3-O-feruloylquinate in Stemona japonica: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Methyl 3-O-feruloylquinate from the roots of Stemona japonica. This discovery is significant as it expands the known phytochemical profile of the Stemona genus, a source of potent bioactive compounds. This document details the experimental protocols for the extraction, purification, and structural elucidation of this compound. Furthermore, it presents quantitative data on its purity and initial bioactivity screenings, specifically its inhibitory effects against the avian influenza virus (AIV) H5N1. The methodologies are presented to be reproducible by researchers, scientists, and professionals in the field of drug development.

Introduction

Stemona japonica (Blume) Miq., a member of the Stemonaceae family, is a perennial herbaceous plant with a rich history in traditional medicine, particularly in East Asia.[1] Phytochemical investigations of this plant have primarily focused on its characteristic Stemona alkaloids, which possess a range of biological activities.[2] However, recent research has led to the identification of other classes of compounds within this species.

A notable discovery has been the isolation and characterization of several chlorogenic acid derivatives, including this compound, from the roots of Stemona japonica.[3] This was the first report of such compounds in the Stemona genus.[3] Chlorogenic acids and their derivatives are well-known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antiviral properties. The identification of this compound in S. japonica opens new avenues for exploring the therapeutic potential of this plant beyond its traditional uses. This guide provides a comprehensive summary of the scientific findings related to this discovery.

Isolation and Purification

The isolation of this compound from Stemona japonica was achieved through a multi-step process involving solvent extraction followed by preparative high-performance liquid chromatography (prep-HPLC).

Experimental Protocol: Extraction and Isolation

-

Plant Material: The roots of Stemona japonica were collected, dried, and pulverized.

-

Extraction: The powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction, containing the compounds of interest, was concentrated.

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): The ethyl acetate fraction was subjected to prep-HPLC for the final purification of this compound. A C18 reversed-phase column was used with a mobile phase consisting of a gradient of methanol (B129727) and water.[3] Fractions were collected and monitored by UV detection.

-

Purity Assessment: The purity of the isolated compound was determined by analytical HPLC, with purities of over 95% being achieved.[3]

Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).[3]

Spectroscopic Data

The structural confirmation of this compound was based on the interpretation of its spectroscopic data.

| Spectroscopic Data Type | Observed Characteristics |

| UV (in Methanol) | Maxima consistent with a feruloyl moiety. |

| ¹H NMR | Signals corresponding to a trans-feruloyl group (including characteristic olefinic protons with a large coupling constant), a quinic acid core, and a methyl ester group. |

| ¹³C NMR | Carbon signals confirming the presence of a feruloyl group, a quinic acid moiety, and a methyl ester. |

| ESI-MS | A molecular ion peak corresponding to the molecular formula of this compound. |

Table 1: Summary of Spectroscopic Data for Structural Elucidation.

Chemical Structure

Bioactivity Assessment

Following its isolation and characterization, this compound was evaluated for its in vitro antiviral activity against the H5N1 avian influenza virus.

Experimental Protocol: Anti-AIV (H5N1) Assay

The antiviral activity was assessed using a Neutral Red uptake assay in Madin-Darby Canine Kidney (MDCK) cells.[3]

-

Cell Culture: MDCK cells were cultured in 96-well plates.

-

Virus Infection: The cells were infected with the H5N1 virus.

-

Compound Treatment: Various concentrations of this compound were added to the infected cells.

-

Incubation: The plates were incubated to allow for viral replication and the development of cytopathic effects (CPE).

-

Neutral Red Staining: A solution of Neutral Red was added to the wells. Viable cells take up the dye into their lysosomes.

-

Dye Extraction and Quantification: The dye was extracted from the viable cells, and the absorbance was measured spectrophotometrically. The percentage of viable cells was calculated relative to control wells.

Quantitative Bioactivity Data

This compound demonstrated a moderate inhibitory effect against the H5N1 virus in vitro.[3]

| Compound | Concentration | Assay | Cell Line | Virus Strain | Inhibitory Effect |

| This compound | Not specified in abstract | Neutral Red Uptake | MDCK | AIV (H5N1) | Moderate inhibition of viral-induced CPE |

Table 2: In Vitro Anti-AIV (H5N1) Activity of this compound.

Potential Signaling Pathways in Antiviral Activity

While the precise mechanism of action for this compound against the H5N1 virus has not been elucidated, research on related feruloylated compounds and other polyphenols suggests potential interactions with host signaling pathways involved in the inflammatory response to viral infections. The RIG-I/MAVS/TRAF3 signaling pathway is a key component of the innate immune response to viral RNA.

Conclusion

The discovery of this compound in Stemona japonica represents a significant contribution to the phytochemistry of this medicinal plant. The successful isolation and structural elucidation of this compound provide a basis for further investigation into its pharmacological properties. The preliminary findings of its anti-influenza activity against the H5N1 virus are promising and warrant more detailed studies to determine its mechanism of action and potential as a therapeutic agent. This technical guide summarizes the foundational research on this compound from S. japonica, offering valuable information for researchers in natural product chemistry, pharmacology, and drug discovery.

References

The Biosynthesis of Methyl 3-O-feruloylquinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound with potential pharmacological applications. Its biosynthesis is intrinsically linked to the broader phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining experimental protocols for the characterization of the key enzymes involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound is an ester formed between ferulic acid and the methyl ester of quinic acid. As a derivative of the well-studied chlorogenic acids, it is of significant interest for its potential antioxidant, anti-inflammatory, and other biological activities. Understanding its biosynthesis is crucial for developing biotechnological approaches to enhance its production in plants or through microbial fermentation, as well as for synthesizing novel analogs with improved therapeutic properties.

The biosynthesis of this compound is a multi-step process that begins with the central phenylpropanoid pathway, leading to the formation of feruloyl-CoA. This activated ferulic acid is then esterified to quinic acid, a reaction catalyzed by a specific acyltransferase. The final step involves the methylation of the carboxylic acid group of the quinic acid moiety. This guide will dissect each of these stages in detail.

The Biosynthetic Pathway

The formation of this compound can be conceptually divided into three major stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor, feruloyl-CoA.

-

Esterification: Formation of 3-O-feruloylquinic acid.

-

Methylation: Conversion of 3-O-feruloylquinic acid to this compound.

Stage 1: The Phenylpropanoid Pathway and Formation of Feruloyl-CoA

The phenylpropanoid pathway is the initial and foundational part of the biosynthesis. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters, including feruloyl-CoA.

Caption: The Phenylpropanoid Pathway to Feruloyl-CoA.

The key enzymes in this pathway leading to feruloyl-CoA are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): A SAM-dependent methyltransferase that methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

Stage 2: Esterification to form 3-O-Feruloylquinic Acid

The central step in the formation of the feruloylquinate core is the esterification of feruloyl-CoA with quinic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) , an enzyme belonging to the BAHD acyltransferase family.[1][2][3] This enzyme facilitates the transfer of the feruloyl group from coenzyme A to one of the hydroxyl groups of quinic acid. The regiospecificity of this enzyme is crucial for the formation of the 3-O-isomer.

Caption: HQT-catalyzed formation of 3-O-Feruloylquinic acid.

Stage 3: Methylation to form this compound

The final step in the biosynthesis is the methylation of the carboxylic acid group of 3-O-feruloylquinic acid. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase .[1][4][5] This class of enzymes utilizes SAM as the methyl donor to convert carboxylic acids into their corresponding methyl esters. While a specific enzyme for 3-O-feruloylquinic acid has not been definitively characterized, members of the SABATH family of methyltransferases are known to act on a variety of plant secondary metabolites with carboxyl groups.[1][5]

Caption: Final methylation step to this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the biosynthesis of this compound are limited. The following tables summarize available data for the key enzyme classes. It is important to note that kinetic parameters can vary significantly depending on the plant species, isoenzyme, and assay conditions.

Table 1: Kinetic Parameters of Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT/HQT) from Physcomitrella patens

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Shikimate | 0.22 | 5.1 | 23.2 |

| Quinate | 9.4 | 3.5 | 0.37 |

| Threonate | 17.2 | 0.16 | 0.009 |

| Data from a study on PpHCT, which shows a preference for shikimate but also utilizes quinate. The acyl donor was p-coumaroyl-CoA. |

Table 2: Kinetic Parameters of a Jasmonic Acid Carboxyl Methyltransferase from Arabidopsis thaliana

| Substrate | Km (µM) |

| Jasmonic acid | 38.5 |

| This table provides an example of the affinity of a plant carboxyl methyltransferase for its substrate and serves as a proxy due to the lack of specific data for a 3-O-feruloylquinic acid methyltransferase.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Expression and Purification of Recombinant HQT

A generic protocol for the expression and purification of His-tagged HQT from E. coli is described below.[6][7][8]

Experimental Workflow:

Caption: Workflow for recombinant HQT expression and purification.

Methodology:

-

Vector Construction: The coding sequence for HQT is cloned into an E. coli expression vector containing a polyhistidine (His6) tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until it reaches an appropriate optical density.

-

Induction: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period to promote proper protein folding.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed, for example, by sonication.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HQT is applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing to remove unbound proteins, the His-tagged HQT is eluted with a buffer containing imidazole.

-

Buffer Exchange: The purified protein is then buffer-exchanged into a suitable storage buffer and concentrated. Protein concentration is determined, and purity is assessed by SDS-PAGE.

In Vitro Assay for HQT Activity

The activity of the purified HQT can be determined by monitoring the formation of 3-O-feruloylquinic acid from feruloyl-CoA and quinic acid.[9][10]

Reaction Mixture:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

10 mM Quinic acid

-

100 µM Feruloyl-CoA

-

Purified recombinant HQT (concentration to be optimized)

Procedure:

-

The reaction is initiated by the addition of feruloyl-CoA.

-

The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification.

-

The reaction products are analyzed by reverse-phase HPLC or UPLC-MS/MS. The formation of 3-O-feruloylquinic acid is monitored at a suitable wavelength (e.g., 320 nm) and quantified by comparison to a standard curve.

In Vitro Assay for SAM-Dependent Carboxyl Methyltransferase Activity

A general protocol for assaying the activity of a putative 3-O-feruloylquinic acid carboxyl methyltransferase is provided below, based on commercially available assay kits.[11][12][13]

Reaction Mixture:

-

SAM Methyltransferase Assay Buffer (typically includes a buffer, and components for a coupled assay)

-

1 mM 3-O-Feruloylquinic acid (substrate)

-

1 mM S-Adenosyl-L-methionine (SAM)

-

Purified recombinant carboxyl methyltransferase (concentration to be optimized)

Procedure:

-

The reaction components are mixed in a microplate well.

-

The reaction is initiated by the addition of the enzyme.

-

The production of S-adenosyl-L-homocysteine (SAH), a product of all SAM-dependent methylation reactions, is monitored continuously using a coupled enzyme assay. This typically involves the enzymatic conversion of SAH to a product that can be detected spectrophotometrically or fluorometrically.

-

The rate of change in absorbance or fluorescence is proportional to the methyltransferase activity.

UPLC-MS/MS Analysis of Reaction Products

A UPLC-MS/MS method is essential for the sensitive and specific detection and quantification of 3-O-feruloylquinic acid and this compound.[14][15][16][17][18]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

3-O-Feruloylquinic acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

The specific mass transitions would need to be determined by infusing pure standards of the compounds of interest.

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate metabolic networks within plants. While the general pathway is understood to proceed through the phenylpropanoid pathway, followed by esterification and methylation, there remain significant opportunities for further research. Specifically, the definitive identification and characterization of the carboxyl methyltransferase responsible for the final step, as well as detailed kinetic analysis of the HQT-catalyzed formation of 3-O-feruloylquinic acid, are key areas for future investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biochemistry of this promising natural product and to explore its potential for various applications.

References

- 1. pnas.org [pnas.org]

- 2. Quinate O-hydroxycinnamoyltransferase - Wikiwand [wikiwand.com]

- 3. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag | Springer Nature Experiments [experiments.springernature.com]

- 8. med.unc.edu [med.unc.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro evaluation of hydroxycinnamoyl CoA:quinate hydroxycinnamoyl transferase expression and regulation in Taraxacum antungense in relation to 5-caffeoylquinic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Universal, Continuous Assay for SAM-dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. japsonline.com [japsonline.com]

- 17. How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the diverse family of chlorogenic acids. These compounds, esters formed between a quinic acid and a hydroxycinnamic acid, are widely distributed in the plant kingdom and are significant components of the human diet, found in coffee, fruits, and vegetables. This technical guide provides a comprehensive overview of this compound and its related chlorogenic acids, focusing on their chemical properties, biosynthesis, biological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of phytochemicals.

This compound is structurally an ester of ferulic acid and the methyl ester of quinic acid. The presence of the ferulic acid moiety is believed to be the primary contributor to its antioxidant and anti-inflammatory properties. Ferulic acid is a well-established antioxidant that can effectively scavenge free radicals. The methylation of the quinic acid carboxyl group may influence the compound's lipophilicity, potentially affecting its bioavailability and cellular uptake.

Chemical Properties and Biosynthesis

Chlorogenic acids are a group of esters derived from the esterification of a quinic acid and a hydroxycinnamic acid, such as caffeic, ferulic, or p-coumaric acid. The specific compound, this compound, has the molecular formula C18H22O9 and a molecular weight of 382.4 g/mol . It can be sourced from the bark of Phellodendron amurense and the roots of Macleaya microcarpa.

The biosynthesis of chlorogenic acids originates from the shikimate pathway, a key metabolic route in plants and microorganisms for the production of aromatic amino acids. L-phenylalanine, an output of this pathway, is converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form various hydroxycinnamic acids, including ferulic acid. These activated acids are then esterified with quinic acid to produce the diverse family of chlorogenic acids.

Quantitative Data on Biological Activities

While specific quantitative data for the biological activities of this compound are limited in the publicly available literature, the activities of its parent compound, 3-O-feruloylquinic acid, and other closely related chlorogenic acids provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related compounds.

Table 1: Antioxidant Activity of 3-O-Feruloylquinic Acid and Related Compounds

| Compound/Extract | Assay | IC50 Value | Source |

| 3-O-Feruloylquinic acid | DPPH Radical Scavenging | 21-51% inhibition at 10 µM | [1] |

| 3-O-Feruloylquinic acid | Xanthine Oxidase Radical Scavenging | 21-51% inhibition at 10 µM | [1] |

| 3-O-Feruloylquinic acid | H2O2-induced mitochondrial membrane depolarization inhibition | 27% inhibition at 10 µM | [1] |

| 3-O-Feruloylquinic acid | H2O2-induced caspase-9 activation inhibition | 50% inhibition at 10 µM | [1] |

Table 2: Anti-inflammatory Activity of Ferulic Acid and Related Compounds

| Compound | Assay | Cell Line | IC50 Value / Effect | Source |

| Ferulic Acid | Inhibition of TNF-α release (LPS-induced) | RAW 264.7 macrophages | Significant reduction at 1, 10, and 50 µM | |

| Ferulic Acid | Inhibition of IL-6 secretion (TNF-α-treated) | 3T3-L1 adipocytes | Significant decrease at 1, 10, and 50 µM | |

| Ferulic Acid | Inhibition of IL-1β secretion (TNF-α-treated) | 3T3-L1 adipocytes | Significant decrease at 1, 10, and 50 µM |

Signaling Pathways

The antioxidant and anti-inflammatory effects of chlorogenic acids are mediated through the modulation of key cellular signaling pathways. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Phenolic compounds, including ferulic acid derivatives, are thought to inhibit this pathway by preventing the degradation of IκB.

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK. Extracellular signals activate this cascade, leading to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators. Ferulic acid and its derivatives have been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.

Caption: Proposed inhibition of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant and anti-inflammatory properties of chlorogenic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of the test compound and the positive control in methanol.

-

Create a series of dilutions of the test compound and positive control.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value is determined from the dose-response curve.

Caption: General experimental workflow for the in vitro nitric oxide inhibition assay.

Conclusion

This compound, as a member of the chlorogenic acid family, holds significant promise as a bioactive compound with potential therapeutic applications. Its structural features, particularly the presence of the ferulic acid moiety, suggest potent antioxidant and anti-inflammatory activities. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying these effects. While direct quantitative data for this compound remains an area for further investigation, the information available for closely related compounds provides a strong rationale for its continued exploration in the context of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further elucidate the biological activities and therapeutic potential of this interesting natural product.

References

Spectroscopic and Methodological Profile of Methyl 3-O-feruloylquinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-O-feruloylquinate, a significant natural product of interest to researchers, scientists, and drug development professionals. This document outlines the key spectral characteristics, experimental protocols for its isolation and analysis, and visual representations of related biochemical pathways.

Introduction

This compound is a derivative of feruloylquinic acid, a class of phenolic compounds widely distributed in the plant kingdom. These compounds are recognized for their potential biological activities, including antioxidant and anti-inflammatory properties. The addition of a methyl ester group can alter the physicochemical properties of the parent compound, such as its lipophilicity, which may in turn influence its bioavailability and therapeutic efficacy. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound in complex natural extracts or synthetic mixtures.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2', H-6' | 7.22 | dd | 3.48, 0.76 |

| H-5' | 6.64 | dd | 3.44, 1.72 |

| H-7' (vinyl) | 7.60 | d | 15.9 |

| H-8' (vinyl) | 6.30 | d | 15.9 |

| OCH₃ (feruloyl) | ~3.9 | s | |

| OCH₃ (quinic acid methyl ester) | ~3.7 | s | |

| H-3 | ~5.0-5.4 | m | |

| H-4 | ~3.8-5.4 | m | |

| H-5 | ~3.8-5.4 | m | |

| H-2ax, H-2eq, H-6ax, H-6eq | ~2.0-2.3 | m |

Note: Chemical shifts are dependent on the solvent used. The proton at the esterified position (H-3) typically shifts downfield.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1' | ~127.0 |

| C-2' | ~110.0 |

| C-3' | ~148.5 |

| C-4' | ~150.0 |

| C-5' | ~116.0 |

| C-6' | ~123.0 |

| C-7' (vinyl) | ~145.0 |

| C-8' (vinyl) | ~115.0 |

| C-9' (C=O) | ~167.0 |

| OCH₃ (feruloyl) | ~56.0 |

| OCH₃ (quinic acid methyl ester) | ~52.0 |

| Quinic Acid Carbons | 70-80 |

Note: The precise chemical shifts will vary based on the solvent and specific isomer.[1]

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Negative ESI | 367 | 193, 191, 179, 173, 134 |

Note: Fragmentation patterns can be used to distinguish between different isomers of feruloylquinic acid and their methyl esters.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, synthesis, and analysis of this compound.

Isolation from Natural Sources

This compound has been isolated from various plant sources, including the roots of Macleaya microcarpa.[4][5] A general workflow for its isolation is depicted below.

Synthesis of this compound

The chemical synthesis of this compound typically involves the esterification of quinic acid with ferulic acid, along with protection and deprotection steps.[6][7] A proposed synthetic workflow is outlined below.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).[8]

-

Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[1]

-

Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for complete structural elucidation.[1]

Mass Spectrometry:

-

Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.[2]

-

Analysis: Operate in both positive and negative ion modes to obtain comprehensive fragmentation data. Tandem mass spectrometry (MS/MS) is essential for distinguishing between isomers.[3]

Biological Activity and Signaling Pathways

This compound has been reported to possess antibacterial, antiviral, and immunomodulatory activities.[4] It is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization and methodological considerations for this compound. The presented data and protocols are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-O-Feruloylquinic acid | C17H20O9 | CID 9799386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. 3-O-Feruloylquinic acid | CAS:1899-29-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 3-O-feruloylquinate

CAS Number: 154418-15-2

This technical guide provides a comprehensive overview of Methyl 3-O-feruloylquinate, a natural phenolic compound. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, biological activities, and relevant experimental methodologies. Due to the limited availability of specific data for this compound, this guide also incorporates information from its close structural isomer, Methyl 4-O-feruloylquinate, and its parent compound, 3-O-feruloylquinic acid, to provide a more complete understanding.

Chemical and Physical Properties

This compound is an ester formed between ferulic acid and the methyl ester of quinic acid. Its chemical structure plays a crucial role in its biological activity.

| Property | Value | Source |

| CAS Number | 154418-15-2 | [1] |

| Molecular Formula | C₁₈H₂₂O₉ | |

| Molecular Weight | 382.36 g/mol | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |

Biological Activity

This compound has been reported to exhibit several biological activities, primarily related to its antimicrobial and immunomodulatory properties.[1] It is suggested to inhibit the activity of bacteria and viruses and to regulate the immune system.[1]

Due to the scarcity of specific quantitative data for this compound, the following table summarizes the reported bioactivity for its isomer, Methyl 4-O-feruloylquinate, to provide an indication of potential efficacy.

| Bioactivity | Cell Line | Assay | Results | Source |

| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 µM | [2][3] |

Synthesis and Isolation

Isolation from Natural Sources

This compound has been isolated from the roots of Macleaya microcarpa, a plant used in traditional medicine.[1] The isolation process typically involves extraction with a suitable solvent followed by chromatographic purification.[1]

Chemical Synthesis

A proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not explicitly described in the available literature. Therefore, the following protocols are based on methodologies used for the closely related isomer, Methyl 4-O-feruloylquinate, and can be adapted.

Antiviral Activity Assay (Neutral Red Uptake Assay)

This assay determines the viability of cells after viral infection and treatment with the test compound.[3]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.[3]

-

Viral Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the H5N1 influenza virus at a specific multiplicity of infection (MOI).[3]

-

Compound Treatment: After a 1-hour viral adsorption period, the virus-containing medium is removed, and fresh medium containing various concentrations of this compound is added to the wells.[3]

-

Incubation: The plates are incubated for a period that allows for viral replication and cytotoxicity to occur, typically 48-72 hours.[3]

-

Neutral Red Staining: The medium is removed, and the cells are incubated with a medium containing Neutral Red dye, which is taken up by viable cells.[3]

-

Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution.[3]

-

Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm. The absorbance is proportional to the number of viable cells.[3]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

-

Reaction: In a microplate well, mix a volume of the sample or standard solution with a volume of the DPPH solution. Include a control containing only the solvent and DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Signaling Pathways

The precise signaling pathways modulated by this compound are not well-elucidated. However, based on the known activities of related phenolic compounds, it is hypothesized that it may exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways.

Hypothesized Anti-inflammatory Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is plausible that this compound may inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This guide provides a summary of the currently available technical information on this compound. Further research is needed to fully elucidate its biological activities, mechanisms of action, and therapeutic potential.

References

A Comprehensive Technical Review of Feruloylquinic Acid Derivatives: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acid (FQA) derivatives, a class of phenolic compounds ubiquitously found in plants, particularly in coffee beans, fruits, and vegetables, have garnered significant scientific interest for their diverse pharmacological activities.[1][2] These compounds, formed by the esterification of ferulic acid and quinic acid, exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for the development of novel therapeutics for a range of human diseases.[1][2][3] This in-depth technical guide provides a comprehensive literature review of FQA derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Chemical Structure and Synthesis

The core structure of feruloylquinic acid consists of a quinic acid moiety esterified with one or more ferulic acid units. The position of the feruloyl group on the quinic acid ring gives rise to different isomers, such as 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid, each with potentially distinct biological activities.

The synthesis of FQA derivatives can be achieved through several routes. One common approach involves the esterification of a protected quinic acid derivative with ferulic acid. For instance, a novel synthesis of 5-O-feruloylquinic acid has been optimized in a 6-step sequence, with a key step being the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde and a malonate ester of quinic acid.[4][5] Another strategy involves the esterification of suitably protected quinic acid derivatives with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride, followed by hydrolysis to yield the desired FQA.[6] The synthesis of ferulic acid amides and esters has also been reported, often involving the reaction of ferulic acid with thionyl chloride to form an acid chloride, which is then reacted with the desired amine or alcohol.[7]

Biological Activities and Quantitative Data

Feruloylquinic acid derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for easy comparison.

Antioxidant Activity

The antioxidant properties of FQA derivatives are attributed to their ability to scavenge free radicals, a key factor in the pathogenesis of many diseases.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant potency.

| Compound/Derivative | Assay | IC50 Value | Reference |

| 3-O-Feruloylquinic acid | DPPH radical scavenging | 0.06 mg/mL | [1] |

| Ferulic acid derivative (S-52372) | DPPH radical scavenging | Similar to Ferulic Acid | [9] |

| Ferulic acid | DPPH radical scavenging | ~66 µM | [10] |

| 5-Hydroxyferulic acid | DPPH radical scavenging | 11.89 ± 0.20 µM | [10] |

| Caffeic acid | DPPH radical scavenging | More potent than sinapic and ferulic acids | [11] |

Neuroprotective Effects

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[1] FQA derivatives have shown significant neuroprotective effects in various in vitro models, often assessed by their ability to protect neuronal cells from oxidative damage. The human neuroblastoma cell line SH-SY5Y is a widely used model for these studies.

| Compound/Derivative | Cell Line | Insult | Concentration | Key Findings | Reference |

| 3,5-dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | 10-50 µM | Attenuated neuronal death and caspase-3 activation; restored glutathione (B108866) levels. | [1] |

| 3,4-dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | 10-50 µM | Showed neuroprotective effects against H₂O₂-induced cell damage. | [1] |

| Ferulic acid derivatives | Neuro-2a | Hydrogen Peroxide | Not specified | Exhibited cytoprotective effects against oxidative stress. | [12] |

| Ferulic acid | PC-12 | Ischemia/Reperfusion | Not specified | Protected against apoptosis and ROS generation. | [13] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. FQA derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 murine macrophage cell line is a common model for these investigations.

| Compound/Derivative | Cell Line | Key Findings | Reference |

| 3-O-Feruloylquinic acid | RAW 264.7 | Inhibited LPS-induced mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB; suppressed NO release. | [1] |

| Ferulic acid derivative (S-52372) | RAW 264.7 | Reduced release of NO, IL-6, TNF-α, and IL-1β; suppressed iNOS and COX-2 expression. | [9] |

| Ferulic acid-sesquiterpene lactone hybrids | RAW 264.7 | Showed pronounced anti-inflammatory activity against LPS-induced expression of pro-inflammatory cytokines. | [14] |

| Ferulic acid | RAW 264.7 | Decreased LPS-induced NO production. | [9] |

| 5-caffeoylquinic acid | Rat adipose tissue | Decreased expression of NF-κB and downstream inflammatory cytokines. | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers in the field.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compounds

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test compound solution (at various concentrations) to the wells.

-

For the control, add 100 µL of the solvent instead of the test compound.

-

For the blank, add 100 µL of methanol or ethanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

Hydrogen peroxide (H₂O₂) or other neurotoxin

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) to the wells (except for the control group) and incubate for a further 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control group.

Anti-inflammatory Assay in RAW 264.7 Cells

This protocol outlines a method to evaluate the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production.

Materials:

-

RAW 264.7 murine macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

-

Sodium nitrite (B80452) standard solution

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanistic Insights

The biological effects of feruloylquinic acid derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like FQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1] This pathway is a key mechanism underlying the antioxidant and neuroprotective effects of FQA derivatives.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Methyl 3-O-feruloylquinate from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-O-feruloylquinate is a member of the feruloylquinic acid (FQA) class of phenolic compounds, which are esters of ferulic acid and quinic acid.[1] These compounds are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] this compound, specifically, has been noted for its potential to inhibit the activity of bacteria and viruses and to regulate immunity.[2] The isolation and purification of this compound from complex plant matrices is a critical step for further research and development. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant materials.

Data Presentation

The selection of an appropriate extraction method is crucial for obtaining a good yield of this compound. The following table summarizes quantitative data from studies on related phenolic compounds, which can serve as a guide for optimizing the isolation of the target compound.

| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Observation | Reference |

| Microwave-Assisted Extraction (MAE) | Generic Plant Material (powdered) | 46% (v/v) Ethanol (B145695) in water | Temperature: 62°C, Time: 27.3 minutes | Optimized for general phenolic compounds | [3] |

| Alkaline Hydrolysis | Generic Plant Material | 2 M NaOH | Temperature: 41°C, Time: 12 hours | Effective for releasing bound forms of FQAs | [1] |

| Solid-Phase Extraction (SPE) | Plant Extract | Methanol (B129727), Water, Formic Acid | C18 Cartridge | Efficient cleanup and concentration | [4] |

Experimental Protocols

The following protocols are based on established methods for the extraction and purification of feruloylquinic acid derivatives and can be adapted for the specific isolation of this compound.

Protocol 1: Microwave-Assisted Extraction (MAE)

This method is a rapid and efficient technique for extracting phenolic compounds from plant materials.[3]

-

Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.